molecular formula C8H12N2S B2761638 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole CAS No. 164397-14-2

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole

Katalognummer: B2761638
CAS-Nummer: 164397-14-2
Molekulargewicht: 168.26
InChI-Schlüssel: XFAABPUSPQCRIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a heterocyclic compound with the molecular formula C8H12N2S. It is characterized by a thiazole ring substituted with a pyrrolidine ring and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves the reaction of 2-bromo-4-methylthiazole with pyrrolidine under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves multi-step chemical reactions that integrate pyrrolidine and thiazole moieties. The thiazole ring serves as a versatile scaffold for further modifications, enabling the design of compounds with enhanced biological activity. For example, derivatives have been synthesized to explore their structure-activity relationships (SAR), which are crucial for understanding how modifications affect biological efficacy.

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been tested in various seizure models, showing promising results. A study demonstrated that certain thiazole analogues provided protection against seizures with effective doses lower than conventional medications like ethosuximide .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activity against various pathogens. For example, studies have shown that this compound and its derivatives exhibit efficacy against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRSA (Vancomycin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .

Anticancer Potential

The anticancer properties of thiazole compounds have gained attention in recent years. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. One study reported an IC50 value of 5.71 μM for a thiazole-pyridine hybrid derived from this compound, showcasing its potential as an anticancer agent .

Case Study 1: Anticonvulsant Activity

In a systematic evaluation of thiazole derivatives for anticonvulsant effects, several compounds were synthesized and screened using the pentylenetetrazol (PTZ) model. Among these compounds, one derivative exhibited a median effective dose (ED50) significantly lower than standard treatments, indicating a strong anticonvulsant profile .

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested against clinical isolates of MRSA and VRSA. The most potent compound demonstrated an MIC range between 0.7–2.8 μg/mL, outperforming vancomycin in some instances . This highlights the potential of this compound in addressing antibiotic resistance.

Data Table: Biological Activities of Thiazole Derivatives

Activity TypeCompound TestedModel UsedEffective Dose (ED50/IC50)Reference
AnticonvulsantThiazole derivativePTZ modelED50 < 20 mg/kg
AntimicrobialThiazole derivativeMRSA/VRSA isolatesMIC: 0.7–2.8 μg/mL
AnticancerThiazole-pyridine hybridMCF-7 cell lineIC50: 5.71 μM

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

4-Methyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by data from various studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring fused with a pyrrolidine moiety. This unique configuration is believed to contribute to its biological efficacy. The compound is often encountered in its hydrochloride salt form, enhancing its solubility and stability for research applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against Jurkat and HT-29 cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (μM) Mechanism of Action
Jurkat15.0Induction of apoptosis
HT-2920.5Cell cycle arrest at G2/M phase

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored through various models. A study reported that it effectively reduced seizure activity in animal models with median effective doses significantly lower than conventional treatments .

Model ED50 (mg/kg) TD50 (mg/kg) Protection Index
PTZ-induced seizures18.4170.29.2

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. It may influence multiple biochemical pathways by modulating enzyme activity or receptor interactions. Specifically, the thiazole ring is known to affect cellular signaling pathways involved in apoptosis and cell proliferation.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Study : A recent investigation found that this compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent against resistant bacterial strains.
  • Cancer Cell Line Study : In a comparative study against established anticancer drugs, this compound demonstrated superior cytotoxicity in certain cancer cell lines, indicating its promise as a lead compound for further development .
  • Anticonvulsant Research : Animal studies revealed that the compound significantly reduced seizure frequency in models induced by pentylenetetrazol (PTZ), suggesting a mechanism involving modulation of neurotransmitter systems .

Eigenschaften

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAABPUSPQCRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.